5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

PI3Kγ inhibitor Isoform selectivity Thiazolidinedione

5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (CAS 328960-84-5), also cataloged as CAY10505 or POSH-IN-1, is a synthetic furan-2-ylmethylene thiazolidinedione that functions as a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It represents the dehydroxylated analog of AS-252424, the prototypical compound from this chemotype first disclosed by Pomel et al.

Molecular Formula C14H8FNO3S
Molecular Weight 289.28 g/mol
CAS No. 328960-84-5
Cat. No. B051604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
CAS328960-84-5
Synonyms5-[[5-(4-fluorophenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Molecular FormulaC14H8FNO3S
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F
InChIInChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)
InChIKeyUFBTYTGRUBUUIL-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (CAY10505): PI3Kγ-Selective Inhibitor for Targeted Research Procurement


5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (CAS 328960-84-5), also cataloged as CAY10505 or POSH-IN-1, is a synthetic furan-2-ylmethylene thiazolidinedione that functions as a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) [1]. It represents the dehydroxylated analog of AS-252424, the prototypical compound from this chemotype first disclosed by Pomel et al. in 2006 . The compound is routinely supplied as a crystalline solid with purity ≥98% and exhibits solubility of approximately 58 mg/mL in DMSO . Beyond its canonical PI3Kγ target, this scaffold has also been reported to inhibit casein kinase 2 (CK2) and, in a separate context, the POSH ubiquitin ligase [2][3].

Why Generic PI3Kγ Inhibitors Cannot Replace 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione in Targeted Studies


Within the PI3Kγ inhibitor class, isoform selectivity profiles, off-target kinase inhibition spectra, and in vivo pharmacodynamic characteristics vary substantially across chemotypes. Even among close structural analogs of the furan-2-ylmethylene thiazolidinedione series, the presence or absence of a single hydroxyl substituent on the phenyl ring alters hydrogen-bonding capacity, metabolic stability, and potential off-target interactions [1]. CAY10505, as the dehydroxylated form of AS-252424, retains near-identical PI3Kγ potency and isoform selectivity but differs in its absence of the 2-hydroxy group, which has been identified as a key pharmacophore feature for binding in co-crystal structures . Furthermore, CAY10505 has been independently validated in a DOCA-salt hypertensive rat model with quantitative in vivo endpoints, a disease-relevant dataset not available for every PI3Kγ inhibitor chemotype [2]. These compound-specific differences mean that substituting a generic 'PI3Kγ inhibitor' without verifying the exact structural identity and supporting evidence base risks introducing uncontrolled variables in target engagement, off-target activity, and model-specific efficacy.

Quantitative Differentiation Evidence for 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (CAY10505) vs. Comparators


PI3Kγ Isoform Selectivity: CAY10505 vs. AS-252424 (Parent Compound) – Near-Identical Profile with Structural Differentiation

CAY10505 is the dehydroxylated analog of AS-252424 [1]. Both compounds share a nearly identical PI3K isoform inhibition profile. CAY10505 inhibits PI3Kγ with an IC50 of 30 nM, compared to 30–33 nM for AS-252424 . Against PI3Kα, CAY10505 shows an IC50 of 0.94 μM (31-fold selectivity over PI3Kγ), while AS-252424 yields an IC50 of 0.935–0.94 μM (28–31-fold selectivity) . Both compounds exhibit substantially weaker activity against PI3Kβ and PI3Kδ (IC50 ≈ 20 μM each), corresponding to approximately 667-fold selectivity over PI3Kγ . The critical structural distinction is that AS-252424 possesses a 2-hydroxyl group on the phenyl ring (molecular formula C14H8FNO4S, MW 305.28), while CAY10505 lacks this hydroxyl (C14H8FNO3S, MW 289.28), a feature shown in co-crystal structures to participate in key hydrogen-bonding interactions within the PI3Kγ ATP-binding pocket [1].

PI3Kγ inhibitor Isoform selectivity Thiazolidinedione Kinase profiling

Broad Kinase Selectivity: CK2 Off-Target Activity as a Class-Specific Liability of Furan-2-ylmethylene Thiazolidinediones

When screened against a panel of 80 diverse serine/threonine and tyrosine kinases, CAY10505 significantly inhibits only casein kinase 2 (CK2) with an IC50 of 20 nM, beyond its primary PI3K isoform targets . This CK2 off-target activity is a conserved feature of the furan-2-ylmethylene thiazolidinedione chemotype: AS-252424 similarly showed CK2 inhibition when profiled at 10 μM against the same kinase panel [1]. In contrast, structurally unrelated PI3Kγ inhibitors such as IPI-549 (eganelisib) and CZC24832 have not been reported to exhibit significant CK2 inhibition at comparable concentrations [2][3]. The selectivity ratio of PI3Kγ:CK2 for CAY10505 is approximately 1:0.67, meaning the compound is essentially equipotent against both kinases, whereas IPI-549 demonstrates >100-fold selectivity for PI3Kγ over other kinases [2].

CK2 inhibition Kinase selectivity panel Off-target profiling PI3Kγ inhibitor

In Vivo Efficacy in DOCA-Salt Hypertensive Rat Model: CAY10505 vs. Losartan and Atorvastatin

CAY10505 was evaluated head-to-head against losartan (angiotensin receptor blocker) and atorvastatin (statin) in a DOCA-salt hypertensive rat model [1]. Hypertensive Wistar rats (mean arterial blood pressure ≥140 mmHg) received CAY10505 (0.6 mg/kg, p.o., daily for 7 days), losartan (25 mg/kg, p.o.), or atorvastatin (30 mg/kg, p.o.) after 5 weeks of DOCA-salt induction [1]. CAY10505 treatment significantly improved acetylcholine-induced endothelium-dependent relaxation in isolated aortic ring preparations, increased serum nitrate/nitrite levels, elevated glutathione levels, and preserved vascular endothelial lining integrity as assessed by histopathology [1]. All three agents produced significant improvements over untreated hypertensive controls, but the study design enabled direct quantitative comparison of CAY10505 against two established clinical reference standards within the same experimental cohort [1]. In contrast, AS-252424's primary in vivo characterization was performed in a mouse acute peritonitis model (10 mg/kg, p.o., reducing neutrophil recruitment by 35%), representing a different disease context [2].

Hypertension Vascular endothelial dysfunction In vivo pharmacology PI3Kγ inhibitor

Cellular Target Engagement: PKB/Akt Phosphorylation Inhibition in Macrophages – CAY10505 vs. AS-252424

In murine macrophages, CAY10505 inhibits phosphorylation of the canonical PI3K substrate PKB/Akt with an IC50 of 228 nM . This cellular IC50 is approximately 7.6-fold higher than its cell-free PI3Kγ IC50 (30 nM), consistent with the expected attenuation between biochemical and cellular potency due to intracellular protein binding, membrane permeability, and ATP competition . For AS-252424, cellular PKB/Akt inhibition was assessed in THP-1 human monocytic cells stimulated with MCP-1, yielding IC50 values as low as 0.4 μM [1]. On a cross-study basis, the cellular-to-biochemical potency shift for both compounds is comparable (7.6-fold for CAY10505 vs. approximately 12–13-fold for AS-252424), though the cell types and stimuli differ, precluding direct quantitative comparison [1]. Oral administration of CAY10505 also reduces neutrophil recruitment in mice to an extent comparable to that seen in PI3Kγ-deficient mice, confirming in vivo target engagement [2].

PKB/Akt phosphorylation Macrophage Cellular PI3Kγ assay Target engagement

Secondary Pharmacology: POSH Ubiquitin Ligase Inhibition as a Potential Differentiator from Other PI3Kγ Inhibitor Chemotypes

Under the designation POSH-IN-1 (Compound 108), this compound has been reported to inhibit POSH (Plenty of SH3 domains) ubiquitin ligase activity with an IC50 of 900 nM [1][2]. POSH is a RING finger E3 ubiquitin ligase that functions as a scaffold for JNK signaling and has been implicated in viral pathogenesis (including HIV), cancer, and neurodegenerative disorders [2]. This POSH inhibitory activity represents a secondary pharmacology distinct from PI3Kγ inhibition, with an approximately 30-fold lower potency (PI3Kγ IC50 30 nM vs. POSH IC50 900 nM) [1]. Whether this POSH activity is shared by AS-252424 or other furan-2-ylmethylene thiazolidinediones has not been reported in the public domain; no POSH inhibition data were found for AS-252424, IPI-549, or CZC24832 in available literature . This dual PI3Kγ/POSH pharmacology, if confirmed to be specific to the dehydroxylated scaffold, may offer a unique tool compound profile for studying the intersection of PI3K signaling and ubiquitin-proteasome pathways [2].

POSH ubiquitin ligase E3 ligase inhibitor Multi-target pharmacology HIV

Recommended Research and Procurement Scenarios for 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (CAY10505)


Hypertension-Associated Vascular Endothelial Dysfunction Studies

CAY10505 is one of the few PI3Kγ inhibitors with published in vivo efficacy data in a cardiovascular disease model. Researchers investigating the role of PI3Kγ in vascular endothelial dysfunction can procure this compound with confidence that its effective dose (0.6 mg/kg/day, p.o.) and treatment regimen (7-day administration) have been empirically established in DOCA-salt hypertensive rats, with outcomes benchmarked against losartan and atorvastatin [1]. This pre-validated in vivo dataset reduces the need for extensive pilot dose-ranging studies.

PI3Kγ-Mediated Innate Immune and Inflammatory Research

With a cellular IC50 of 228 nM for PKB/Akt phosphorylation in mouse macrophages, and demonstrated in vivo reduction of neutrophil recruitment to levels comparable with PI3Kγ genetic deletion, CAY10505 is suitable for preclinical studies examining PI3Kγ-dependent leukocyte function, chemotaxis, and inflammatory mediator production [2]. Oral bioavailability in rodent models further supports its use in chronic inflammation studies.

Hematological Malignancy Profiling with Isoform-Selective PI3K Inhibitor Panels

CAY10505 has been used alongside BYL-719 (PI3Kα inhibitor), TGX-221 (PI3Kβ inhibitor), and CAL-101 (PI3Kδ inhibitor) as part of an isoform-selective PI3K inhibitor panel to dissect the contribution of individual class I PI3K catalytic subunits to multiple myeloma cell survival [3]. Procurement of CAY10505 for such panel screens enables systematic comparison of PI3K isoform dependencies across hematological cancer cell lines and primary patient samples.

Chemical Probe Studies Requiring PI3Kγ/CK2 Dual Pharmacology

For research programs where dual inhibition of PI3Kγ (IC50 30 nM) and CK2 (IC50 20 nM) is mechanistically relevant—for example, in certain cancer or signaling contexts where both kinases converge on Akt activation—CAY10505 represents a tool compound with well-characterized, nearly equipotent activity against both targets . Users should note that this dual pharmacology is a class feature of the furan-2-ylmethylene thiazolidinedione chemotype and should be accounted for in target deconvolution experiments [4].

Quote Request

Request a Quote for 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.